1h-Benzimidazole-2-carbodithioic acid
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Overview
Description
1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-BENZO[D]IMIDAZOLE-2-THIOL: Similar in structure but contains a thiol group instead of a carbodithioic acid group.
2-MERCAPTOBENZIMIDAZOLE: Another benzimidazole derivative with a mercapto group at the 2-position.
BENZIMIDAZOLE: The parent compound of the benzimidazole family, lacking additional functional groups.
Uniqueness: 1H-BENZO[D]IMIDAZOLE-2-CARBODITHIOIC ACID is unique due to its carbodithioic acid group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
77456-62-3 |
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Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1H-benzimidazole-2-carbodithioic acid |
InChI |
InChI=1S/C8H6N2S2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H,9,10)(H,11,12) |
InChI Key |
GKTZAVGIVRLMFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=S)S |
Origin of Product |
United States |
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